molecular formula C10H21ClN2O4 B1382433 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride CAS No. 1803565-67-4

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride

Cat. No.: B1382433
CAS No.: 1803565-67-4
M. Wt: 268.74 g/mol
InChI Key: UQEMCUXEGFXXFT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H20N2O4·HCl. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: DIC or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide in the presence of a base.

Major Products Formed

The major products formed from these reactions include deprotected amines and coupled peptides, which are essential intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other organic compounds.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride primarily involves the protection and deprotection of amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is unique due to its dual functionality, combining a Boc-protected amine with a dimethylamino group. This makes it particularly useful in the synthesis of complex peptides and other organic molecules, offering versatility and efficiency in various chemical reactions.

Properties

IUPAC Name

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMCUXEGFXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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